molecular formula C19H21N7O3 B2658129 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide CAS No. 2034469-20-8

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide

Cat. No.: B2658129
CAS No.: 2034469-20-8
M. Wt: 395.423
InChI Key: ZTYNSXKWYQULIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyridazinone-Based Compounds

Pyridazinones, six-membered heterocycles containing two adjacent nitrogen atoms, emerged as a structurally unique scaffold in organic chemistry following Emil Fischer’s early 20th-century work on hydrazine-mediated condensations. Initial synthetic efforts focused on their aromatic stability and electronic properties, but the discovery of hydralazine—a pyridazinone derivative with antihypertensive activity—in the 1950s catalyzed interest in their medicinal applications. By the 1980s, pyridazinones gained prominence as cardiotonic agents, exemplified by pimobendan and levosimendan, which combined inotropic and vasodilatory effects via phosphodiesterase-III (PDE-III) inhibition. Structural modifications, such as introducing electron-withdrawing groups at the C3/C6 positions, enhanced bioactivity and solubility, enabling therapeutic targeting of inflammation, microbial infections, and central nervous system disorders. The scaffold’s versatility stems from its dual hydrogen-bond acceptor capacity and π-stacking potential, which facilitate interactions with enzymes, receptors, and nucleic acids.

Emergence of Bifunctional Pyridazine Derivatives in Medicinal Chemistry

Bifunctional pyridazine derivatives represent a strategic evolution in heterocyclic drug design, addressing limitations of monosubstituted analogs through synergistic pharmacodynamic effects. Early examples include CI-930 and indolidan, which combined PDE-III inhibition with adrenergic receptor modulation to enhance cardiovascular efficacy. The integration of pyridazinones with complementary pharmacophores, such as piperazines or aryl groups, improved target selectivity and metabolic stability. For instance, α1-adrenoceptor antagonists like compound 3k (K~i~ = 1.9 nM) demonstrated that elongating alkyl spacers between pyridazinone and arylpiperazine moieties optimized receptor binding kinetics. These innovations underscored the potential of bifunctional architectures to balance potency, selectivity, and pharmacokinetic profiles—a principle central to the design of the title compound.

Significance of Hybrid Pharmacophore Design in Drug Discovery

Hybrid pharmacophores merge distinct bioactive motifs into single entities to simultaneously modulate multiple disease pathways. Pyridazinone-based hybrids exploit the scaffold’s intrinsic polarity and hydrogen-bonding capacity while incorporating secondary moieties (e.g., pyrazoles, cyclopropanes) to enhance target affinity or mitigate off-target effects. For example, vapendavir combined a pyridazinone core with a benzisoxazole group to improve metabolic stability and antiviral activity against human rhinovirus. Similarly, the title compound’s cyclopropyl and pyrazole substituents may confer conformational rigidity and additional H-bond donor/acceptor sites, potentially enhancing interactions with kinases or inflammatory mediators. This approach aligns with trends in polypharmacology, where multi-target engagement addresses complex pathologies like cancer and autoimmune diseases.

Research Objectives and Scope

This article evaluates the structural and pharmacological rationale underlying 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide, focusing on three objectives:

  • Synthetic Feasibility : Analyzing routes for constructing bifunctional pyridazinone systems via Friedel-Crafts acylations, hydrazine cyclizations, and spacer-based conjugations.
  • Structure-Activity Relationships (SAR) : Investigating how cyclopropyl and pyrazole substituents influence bioactivity, leveraging precedents from PDE-III inhibitors and α1-adrenoceptor antagonists.
  • Target Profiling : Proposing potential biological targets based on pyridazinone hybrids’ documented affinities for kinases, PDEs, and G-protein-coupled receptors.

By synthesizing these insights, the review aims to contextualize the compound’s design within broader medicinal chemistry strategies while identifying avenues for future research.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-13(26-18(28)7-5-15(22-26)14-3-4-14)19(29)20-10-12-25-17(27)8-6-16(23-25)24-11-2-9-21-24/h2,5-9,11,13-14H,3-4,10,12H2,1H3,(H,20,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYNSXKWYQULIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=CC(=N1)N2C=CC=N2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone intermediates, followed by the introduction of the cyclopropyl and pyrazole groups through various coupling reactions. Common reagents used in these steps include cyclopropylamine, pyrazole, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for use as a biochemical probe or tool in various biological assays.

    Medicine: The compound may have pharmacological properties that could be investigated for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a precursor for more complex molecules in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

  • Compound P-0042 (from ): Structure: (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide. Key Differences: Replaces the ethyl propanamide linker with a pyrrolidin-3-yl ether and introduces a chloro substituent on the pyridazinone ring. Bioactivity: Not explicitly stated, but chloro-substituted pyridazinones are often associated with enhanced kinase inhibition .
  • Compound 2d (from ): Structure: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Key Differences: Contains an imidazo-pyridine core instead of pyridazinone and lacks the pyrazole substituent. Properties: Melting point 215–217°C, 55% yield, characterized by NMR and HRMS .

Functional Group Analysis

Feature Target Compound P-0042 () Compound 2d ()
Core Structure Dual pyridazinone Pyridazinone + pyridine Imidazo-pyridine
Substituents Cyclopropyl, pyrazole Chloro, pyrrolidinyl ether Benzyl, nitro, cyano
Linker Ethyl propanamide Pyrrolidinyl ether Ethyl ester
Synthetic Yield Not reported Not explicitly stated 55%
Characterization Likely requires LC/MS and NMR (inferred) LC/MS (ESI [M+H]+ = 445.2) NMR, IR, HRMS

Research Findings and Challenges

  • Structural Complexity: The target compound’s bifunctional pyridazinone design increases synthetic difficulty compared to simpler analogs like Compound 2d.
  • Solubility and Stability : The cyclopropyl group may improve lipophilicity, but the pyrazole moiety could introduce solubility challenges, necessitating formulation studies.
  • Characterization : Advanced techniques like HRMS (as in ) and X-ray crystallography (via SHELXL or WinGX ) would be critical for confirming stereochemistry and purity.

Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N6O3C_{17}H_{20}N_6O_3, with a molecular weight of approximately 356.39 g/mol. The structure features a cyclopropyl group, a pyridazinone core, and a pyrazole moiety, which are critical for its biological interactions.

Structural Characteristics

ComponentDescription
Cyclopropyl GroupContributes to the compound's unique reactivity
Pyridazinone CoreCentral to its pharmacological properties
Pyrazole MoietyEnhances interaction with biological targets

Anticonvulsant Activity

Preliminary studies suggest that similar compounds exhibit anticonvulsant properties. For instance, derivatives with modifications in the pyridazine ring have shown efficacy in picrotoxin-induced convulsion models. The structure activity relationship indicates that electron-withdrawing groups enhance activity, while specific substitutions can significantly improve efficacy against seizures .

Antitumor Activity

Research has indicated that compounds with similar structural motifs may possess antitumor properties. For example, studies on related pyridazine derivatives have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The IC50 values for these compounds suggest a promising therapeutic potential .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing downstream signaling.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

ModificationEffect on Activity
Cyclopropyl SubstitutionIncreases lipophilicity and bioavailability
Pyridazine Ring ModificationsAlters binding affinity to target proteins
Pyrazole IntegrationEnhances interaction with specific receptors

Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant properties of various pyridazine derivatives. The compound exhibited significant protection in animal models with median effective doses comparable to established anticonvulsants. The SAR analysis highlighted that modifications at the 6th position of the pyridazine ring were critical for enhancing efficacy .

Study 2: Antitumor Activity Evaluation

Another investigation focused on the cytotoxic effects of structurally related compounds against cancer cell lines. The results demonstrated that certain modifications led to improved selectivity and potency against A549 cells, with IC50 values lower than those of traditional chemotherapeutics like doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.